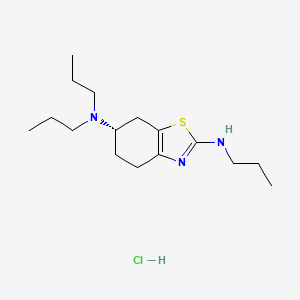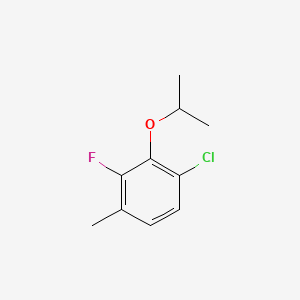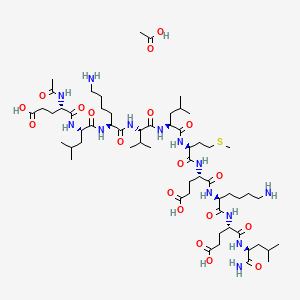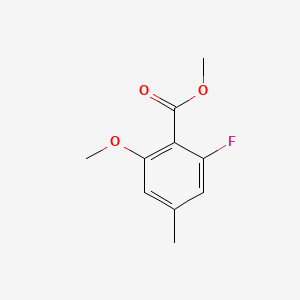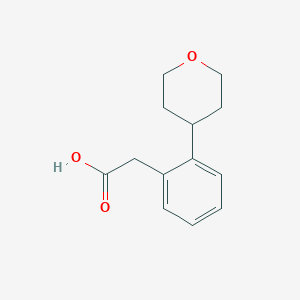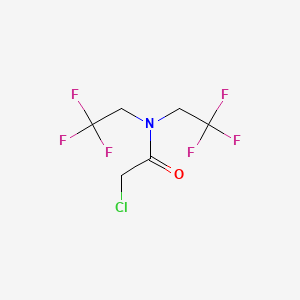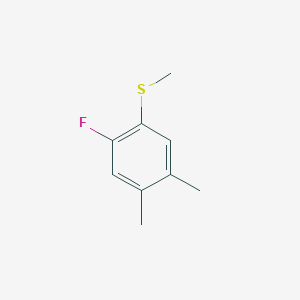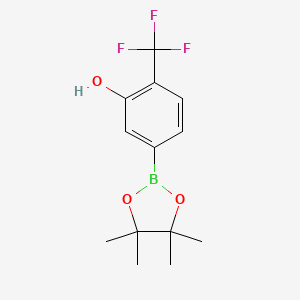
(6-Bromo-2,3-difluoro-4-formylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Bromo-2,3-difluoro-4-formylphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic synthesis. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with bromine, fluorine, and formyl groups. The unique combination of these substituents imparts distinct chemical properties to the compound, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of (6-Bromo-2,3-difluoro-4-formylphenyl)boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-2,3-difluoro-4-formylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 6-Bromo-2,3-difluoro-4-carboxyphenylboronic acid.
Reduction: 6-Bromo-2,3-difluoro-4-hydroxymethylphenylboronic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Bromo-2,3-difluoro-4-formylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Bromo-2,3-difluoro-4-formylphenyl)boronic acid involves its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other Lewis bases, making it a valuable tool in the development of enzyme inhibitors and sensors . The molecular targets and pathways involved depend on the specific application and the nature of the interacting biomolecule.
Comparison with Similar Compounds
Similar Compounds
3-Formylphenylboronic acid: Similar structure but lacks bromine and fluorine substituents.
4-Bromo-2,6-difluorophenylboronic acid: Similar structure but lacks the formyl group.
6-Bromo-2-fluoro-3-iodophenylboronic acid: Similar structure but contains an iodine atom instead of a formyl group.
Uniqueness
(6-Bromo-2,3-difluoro-4-formylphenyl)boronic acid is unique due to the presence of both electron-withdrawing (bromine and fluorine) and electron-donating (formyl) groups on the phenyl ring. This unique combination of substituents enhances its reactivity and makes it a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C7H4BBrF2O3 |
|---|---|
Molecular Weight |
264.82 g/mol |
IUPAC Name |
(6-bromo-2,3-difluoro-4-formylphenyl)boronic acid |
InChI |
InChI=1S/C7H4BBrF2O3/c9-4-1-3(2-12)6(10)7(11)5(4)8(13)14/h1-2,13-14H |
InChI Key |
BCJWSKCRCLCZIS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C(=C1F)F)C=O)Br)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-pyrimidin-5-yl]acetyl]amino]acetic acid](/img/structure/B14766686.png)
![(2S,4R)-4-hydroxy-N-[(1S)-3-(methylamino)-3-oxo-1-phenylpropyl]-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B14766699.png)
